molecular formula C11H18O2 B2357068 3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287342-33-8

3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2357068
CAS No.: 2287342-33-8
M. Wt: 182.263
InChI Key: OABJBGIRCBVLDH-UHFFFAOYSA-N
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Description

3-Pentan-3-ylbicyclo[111]pentane-1-carboxylic acid is an organic compound belonging to the bicyclo[111]pentane family This compound is characterized by its unique bicyclic structure, which consists of three interconnected carbon rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition, which allows for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day .

Chemical Reactions Analysis

Types of Reactions

3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

    Substitution: The compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, esters, and amides.

Scientific Research Applications

3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This interaction can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its pentan-3-yl substituent, which imparts distinct chemical and physical properties compared to other bicyclo[1.1.1]pentane derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-8(4-2)10-5-11(6-10,7-10)9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABJBGIRCBVLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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